Prazepam-D5

Description

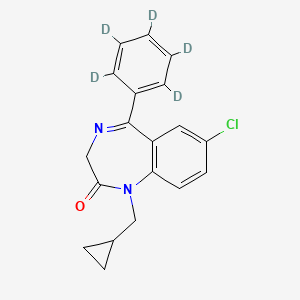

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQCHHACWWAQLJ-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CC4CC4)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016423 | |

| Record name | Prazepam-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152477-89-9 | |

| Record name | Prazepam-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Prazepam-D5 and its chemical structure?

For Immediate Release

This technical guide provides an in-depth overview of Prazepam-D5, a deuterated analog of the benzodiazepine Prazepam. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, applications, and relevant experimental methodologies.

Core Concepts: Understanding this compound

This compound is a stable, isotopically labeled form of Prazepam where five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms.[1] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, Prazepam, a crucial feature for its primary application. While chemically similar to Prazepam, this mass difference allows for its use as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays.[1]

Prazepam itself is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[2] It functions by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission in the central nervous system.[3]

Chemical Structure and Properties

The key structural difference between Prazepam and this compound lies in the isotopic labeling of the phenyl group. This is visually represented in the diagram below.

Quantitative Data

The table below summarizes the key quantitative data for both Prazepam and this compound for easy comparison.

| Property | Prazepam | This compound |

| IUPAC Name | 7-chloro-1-(cyclopropylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one[4] | 7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one[5] |

| CAS Number | 2955-38-6[4][6] | 152477-89-9[5] |

| Molecular Formula | C₁₉H₁₇ClN₂O[4][6] | C₁₉H₁₂D₅ClN₂O |

| Molecular Weight | 324.804 g/mol [6] | 329.83 g/mol |

| Monoisotopic Mass | 324.1029409 Da[4] | 329.1343246 Da[5] |

Mechanism of Action: GABAergic Signaling Pathway

Prazepam, and by extension this compound, exerts its therapeutic effects by modulating the GABA-A receptor, a ligand-gated ion channel. The diagram below illustrates this signaling pathway.

Experimental Protocols: Quantification of Prazepam using this compound

This compound is instrumental as an internal standard for the accurate quantification of Prazepam in biological matrices. Below is a representative experimental workflow for the analysis of Prazepam in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Detailed Methodologies

1. Sample Preparation:

-

Objective: To extract Prazepam and this compound from the plasma matrix and remove interfering substances.

-

Procedure:

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. UPLC-MS/MS Conditions:

-

Objective: To chromatographically separate Prazepam and this compound and detect them with high sensitivity and specificity.

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Prazepam: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would be optimized for the instrument used).

-

-

3. Data Analysis:

-

Objective: To calculate the concentration of Prazepam in the original sample.

-

Procedure:

-

Integrate the peak areas of the analyte (Prazepam) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of Prazepam in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

This technical guide provides a foundational understanding of this compound for research and development purposes. Its utility as an internal standard is critical for the robust and accurate quantification of Prazepam in various biological samples.

References

- 1. This compound | 152477-89-9 | Benchchem [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Prazepam | C19H17ClN2O | CID 4890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C19H17ClN2O | CID 56845876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Prazepam [webbook.nist.gov]

The Synthesis and Isotopic Labeling of Prazepam-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Prazepam-D5, a crucial internal standard for the quantitative analysis of prazepam. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting quantitative data in a clear and accessible format.

Introduction

Prazepam is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. In pharmacokinetic and metabolic studies, as well as in clinical and forensic toxicology, the accurate quantification of prazepam is essential. This compound, a deuterated analog of prazepam, serves as an ideal internal standard for mass spectrometry-based analytical methods.[1] The five deuterium atoms on the phenyl ring provide a distinct mass shift, allowing for precise differentiation from the non-labeled analyte while maintaining similar chemical and chromatographic properties.[1]

This guide outlines a feasible synthetic route to this compound, commencing with the deuteration of a key precursor followed by the construction of the benzodiazepine ring system.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages:

-

Isotopic Labeling: The introduction of five deuterium atoms onto the phenyl ring of the precursor, 2-amino-5-chlorobenzophenone.

-

Ring Formation: The construction of the 1,4-benzodiazepine ring to yield the final this compound molecule.

A plausible synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

2.1.1. Synthesis of 2-Amino-5-chlorobenzophenone-D5 (Precursor)

The synthesis of the deuterated precursor can be achieved through a catalytic hydrogen-deuterium exchange reaction on a suitable starting material like benzophenone, followed by functional group manipulations.

Materials:

-

Benzophenone

-

Platinum on carbon (Pt/C, 5%)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Hydrogen gas (H₂)

-

Nitrating mixture (HNO₃/H₂SO₄)

-

Reducing agent (e.g., Fe/HCl)

-

Chlorinating agent (e.g., SO₂Cl₂)

-

Ammonia

Procedure:

-

Deuteration of Benzophenone: In a high-pressure reactor, benzophenone is suspended in D₂O with a catalytic amount of 5% Pt/C. The reactor is purged with H₂ gas and then pressurized. The mixture is heated and stirred for an extended period to facilitate the H-D exchange on the aromatic rings.[2] The reaction progress is monitored by mass spectrometry to confirm the incorporation of five deuterium atoms.

-

Purification of Benzophenone-D5: After the reaction, the catalyst is filtered off, and the product is extracted with an organic solvent. The solvent is evaporated to yield crude Benzophenone-D5, which can be purified by recrystallization or column chromatography.

-

Functionalization: The purified Benzophenone-D5 is then subjected to a series of standard organic reactions to introduce the amino and chloro groups at the desired positions. This multi-step process typically involves nitration, reduction of the nitro group to an amino group, and chlorination.

2.1.2. Synthesis of this compound

The final ring-closure reaction to form this compound follows a known procedure for the synthesis of prazepam from 2-amino-5-chlorobenzophenone.[3]

Materials:

-

2-Amino-5-chlorobenzophenone-D5

-

Cyclopropanecarbonyl chloride

-

Triethylamine

-

Lithium aluminum hydride (LiAlH₄)

-

Manganese dioxide (MnO₂)

-

Phthalimidoacetyl chloride

-

Hydrazine hydrate

-

Anhydrous solvents (e.g., THF, dichloromethane)

Procedure:

-

Acylation: 2-Amino-5-chlorobenzophenone-D5 is acylated with cyclopropanecarbonyl chloride in the presence of triethylamine as a base.[3]

-

Reduction: The resulting amide is then reduced using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent.[3]

-

Oxidation: The secondary alcohol is oxidized back to a ketone using manganese dioxide.[3]

-

Cyclization: The intermediate is acylated with phthalimidoacetyl chloride, and the subsequent cyclization is achieved by treatment with hydrazine hydrate to form the 1,4-benzodiazepine ring, yielding this compound.

Quantitative Data and Characterization

The successful synthesis and purity of this compound must be confirmed through various analytical techniques. The following tables summarize the key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₁₂D₅ClN₂O |

| Molecular Weight | 329.84 g/mol [4][5] |

| CAS Number | 152477-89-9[4][5] |

| Appearance | Off-white to pale yellow solid |

| Isotopic Enrichment | ≥ 98 atom % D |

Table 2: Analytical Characterization Data for this compound

| Analytical Technique | Expected Results |

| Mass Spectrometry (MS) | Molecular ion peak at m/z [M+H]⁺ ≈ 335, a 5 Da shift compared to non-deuterated prazepam.[1] |

| ¹H NMR Spectroscopy | Absence or significant reduction of signals corresponding to the phenyl ring protons. |

| ¹³C NMR Spectroscopy | Signals for deuterated carbons will show characteristic splitting (C-D coupling) and reduced intensity. |

| High-Performance Liquid Chromatography (HPLC) | Chemical purity of ≥ 98%. |

Application in Quantitative Analysis

This compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of prazepam in biological matrices.

Caption: Use of this compound as an internal standard.

Experimental Protocol for Sample Analysis

Procedure:

-

Sample Preparation: A known amount of this compound solution is added to the biological sample (e.g., plasma, urine) before any sample processing steps.

-

Extraction: The analyte (prazepam) and the internal standard (this compound) are co-extracted from the matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The two compounds are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both prazepam and this compound.

-

Quantification: The peak area of the prazepam is divided by the peak area of this compound. This ratio is then used to determine the concentration of prazepam in the original sample by comparing it to a calibration curve constructed using known concentrations of prazepam and a constant concentration of this compound.

Conclusion

The synthesis of this compound, while involving multiple steps, is achievable through established organic chemistry and isotopic labeling techniques. The resulting high-purity deuterated standard is an indispensable tool for researchers and analytical scientists in the fields of pharmacology, toxicology, and drug metabolism. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of this compound in a research or drug development setting.

References

A Technical Guide to Prazepam-D5: Properties, Metabolism, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Prazepam-D5, its metabolic fate, and its critical role in analytical and research settings. This compound is the deuterated analog of Prazepam, a benzodiazepine derivative. The five deuterium atoms are typically located on the phenyl ring, providing a stable isotopic label.[1] This isotopic substitution makes it an invaluable tool, primarily as an internal standard for the quantitative analysis of Prazepam in biological matrices.[1][2]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for method development, storage, and handling.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂D₅ClN₂O | [3] |

| Molecular Weight | 329.83 g/mol | [3][4] |

| CAS Number | 152477-89-9 | [1][4] |

| IUPAC Name | 7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | [4][5] |

| Form | Typically supplied as a solution in methanol or acetonitrile | [3][5] |

| Storage Temperature | -20°C |

Table 1: Key Physical and Chemical Properties of this compound.

| Identifier Type | Identifier | Source |

| InChI | InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D | [3][4] |

| InChIKey | MWQCHHACWWAQLJ-RALIUCGRSA-N | [1][4] |

| SMILES | O=C1CN=C(C(C=C(Cl)C=C2)=C2N1CC3CC3)C4=C([2H])C([2H])=C([2H])C([2H])=C4[2H] | |

| Synonyms | This compound (phenyl-d5), Centrax-d5, Demetrin-d5 | [3][4] |

Table 2: Chemical Identifiers for this compound.

Metabolic Pathways of Prazepam

This compound is expected to follow the same metabolic pathways as its non-deuterated counterpart, Prazepam. The primary metabolic transformations involve hepatic microsomal oxidation through N-dealkylation and hydroxylation.[1][6][7] The major metabolite, N-desalkylprazepam (also known as nordiazepam), is formed by the removal of the cyclopropylmethyl group and is responsible for most of the therapeutic activity.[1] Minor pathways include hydroxylation to form 3-hydroxyprazepam. These metabolites are subsequently conjugated with glucuronic acid to increase their water solubility, rendering them pharmacologically inactive and facilitating their excretion via urine.[1][6]

Caption: Metabolic pathway of Prazepam.

Experimental Protocols and Analytical Applications

This compound is a critical tool for quantitative analysis, serving as an internal standard in chromatographic methods coupled with mass spectrometry.[1][2] Its use allows for precise quantification by correcting for variations in sample preparation and instrument response.

Characterization and Purity Assessment

The identity, isotopic enrichment, and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

-

Mass Spectrometry (MS): Used to confirm the molecular weight and the incorporation of five deuterium atoms. The molecular ion peak for this compound will be shifted by five mass units compared to unlabeled Prazepam.[1] High-Resolution Mass Spectrometry (HRMS) is employed to verify the exact molecular formula and assess isotopic purity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the positions of deuterium incorporation by observing the absence of signals from the deuterated phenyl ring.[1]

General Workflow for Quantitation in Biological Samples

The following diagram outlines a typical workflow for the use of this compound as an internal standard in a clinical or forensic toxicology setting.

References

- 1. This compound | 152477-89-9 | Benchchem [benchchem.com]

- 2. This compound | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | C19H17ClN2O | CID 56845876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Prazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

The Role of Prazepam-D5 as an Internal Standard: A Technical Guide for Researchers

This in-depth technical guide explores the mechanism of action and application of Prazepam-D5 as an internal standard in the quantitative analysis of prazepam and other benzodiazepines. This document is intended for researchers, scientists, and drug development professionals who utilize chromatographic and mass spectrometric techniques.

Introduction to Prazepam and its Deuterated Analog

Prazepam is a benzodiazepine derivative that possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[1][2] It is a prodrug that is metabolized in the liver to its active metabolite, desmethyldiazepam, which is responsible for its therapeutic effects.[1][3] The mechanism of action of prazepam, like other benzodiazepines, involves the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition in the central nervous system.[1][2][4]

This compound is a deuterated analog of prazepam, where five hydrogen atoms have been replaced by deuterium atoms.[5] This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[5][6]

Mechanism of Action as an Internal Standard

The utility of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. Deuterium labeling provides a mass shift that allows this compound to be distinguished from the unlabeled (native) prazepam by a mass spectrometer.[5] However, the chemical and physical properties of this compound are nearly identical to those of prazepam. This similarity ensures that both compounds exhibit comparable behavior during sample preparation, chromatography, and ionization.[5]

By adding a known amount of this compound to a sample at the beginning of the analytical process, it can be used to compensate for variations and inconsistencies that may occur during the experimental workflow. These variations can include:

-

Sample extraction efficiency: Losses of the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction will be mirrored by proportional losses of the internal standard.

-

Matrix effects: The presence of other components in the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte in the mass spectrometer. This compound experiences similar matrix effects as prazepam.[5]

-

Instrumental variability: Fluctuations in the performance of the chromatograph or mass spectrometer will affect both the analyte and the internal standard to a similar extent.

The quantification is based on the ratio of the analytical signal of the native analyte to that of the deuterated internal standard. This ratio remains constant even if the absolute signal intensities fluctuate, leading to more accurate and precise measurements.[7]

Quantitative Data

The use of this compound as an internal standard allows for the development of highly sensitive and specific quantitative methods. The following table summarizes typical quantitative parameters from methods utilizing deuterated internal standards for benzodiazepine analysis. The exact values are method-dependent and should be determined during method validation.

| Parameter | Typical Value Range | Description |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Linear Range | 1 - 1000 ng/mL | The concentration range over which the method provides a linear response. |

| Intra-day Precision (%CV) | < 15% | The precision of the method within a single day of analysis. |

| Inter-day Precision (%CV) | < 15% | The precision of the method across different days of analysis. |

| Accuracy (% Bias) | ± 15% | The closeness of the measured value to the true value. |

| Extraction Recovery | > 80% | The efficiency of the extraction process in recovering the analyte from the sample matrix. |

Experimental Protocols

The following are generalized experimental protocols for the quantitative analysis of prazepam in biological matrices using this compound as an internal standard. These protocols should be optimized and validated for specific applications.

Sample Preparation: Liquid-Liquid Extraction (for Blood/Plasma)

-

Sample Aliquoting: Pipette 0.5 mL of the biological sample (e.g., blood, plasma, serum) into a clean glass tube.

-

Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 5 µg/mL solution) of this compound working solution to each sample, calibrator, and quality control sample.

-

Alkalinization: Add 1.75 mL of a 4.5% ammonia solution to each tube.

-

Extraction: Add 10 mL of an organic solvent (e.g., 1-chlorobutane) and mix thoroughly for 10 minutes on a mechanical mixer.

-

Centrifugation: Centrifuge the samples to separate the aqueous and organic layers.

-

Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.[8]

Sample Preparation: Solid-Phase Extraction (for Urine)

-

Sample Aliquoting: Add 200 µL of urine to the wells of a solid-phase extraction plate (e.g., Oasis MCX).

-

Internal Standard Spiking: Add 20 µL of a this compound internal standard solution (e.g., 250 ng/mL) to each well.

-

Enzymatic Hydrolysis (if required for glucuronidated metabolites): Add 200 µL of a buffered enzyme solution (e.g., β-glucuronidase in ammonium acetate buffer, pH 5.0). Incubate the plate at an elevated temperature (e.g., 50 °C) for 1 hour.

-

Quenching: Stop the enzymatic reaction by adding an acidic solution (e.g., 200 µL of 4% H3PO4).

-

Extraction and Washing: Apply the samples to the SPE sorbent. Wash the sorbent with appropriate solutions (e.g., 0.02 N HCl followed by 20% methanol) to remove interferences.

-

Elution: Elute the analytes and the internal standard with a suitable solvent mixture (e.g., 2 x 25 µL of 60:40 acetonitrile:methanol with 5% strong ammonia solution).

-

Dilution: Dilute the eluate with a suitable diluent (e.g., 100 µL of 2% acetonitrile:1% formic acid in water) before LC-MS/MS analysis.[9]

LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable analytical column (e.g., a C18 column) to separate prazepam and this compound from other sample components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is commonly employed.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both prazepam and this compound in multiple reaction monitoring (MRM) mode.

-

Quantification: Calculate the ratio of the peak area of prazepam to the peak area of this compound. Determine the concentration of prazepam in the unknown samples by comparing this ratio to a calibration curve constructed from samples with known concentrations of prazepam and a constant concentration of this compound.

Visualizations

Signaling Pathway of Prazepam

References

- 1. Prazepam - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mims.com [mims.com]

- 4. Prazepam | C19H17ClN2O | CID 4890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 152477-89-9 | Benchchem [benchchem.com]

- 6. This compound | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 7. texilajournal.com [texilajournal.com]

- 8. spectralabsci.com [spectralabsci.com]

- 9. waters.com [waters.com]

Certificate of analysis for Prazepam-D5 reference material

This technical guide provides an in-depth overview of Prazepam-D5, a deuterated internal standard essential for the accurate quantification of prazepam in various analytical applications. It is intended for researchers, scientists, and professionals in drug development and clinical or forensic toxicology.

Introduction to this compound

This compound is a stable, isotopically labeled analog of prazepam, a benzodiazepine derivative.[1] In this compound, five hydrogen atoms on the phenyl ring have been replaced with deuterium.[1] This isotopic substitution results in a molecule that is chemically identical to prazepam but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry, making this compound an ideal internal standard for quantitative analysis.[1] As a certified reference material (CRM), its identity, purity, and concentration are rigorously validated.[1][2] It is commonly used in methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for applications in clinical toxicology, forensic analysis, and urine drug testing.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₁₂D₅ClN₂O |

| Molecular Weight | 329.83 g/mol [1][4][5] |

| CAS Number | 152477-89-9[1][3][4] |

| Appearance | Typically supplied as a solution, e.g., 100 µg/mL in methanol[1][3] |

| Storage Temperature | -20°C[4] |

Quality Specifications

This compound as a certified reference material meets stringent quality specifications. The following table summarizes the typical analytical parameters found on a Certificate of Analysis (CoA).

| Parameter | Specification | Method |

| Identity Confirmation | Conforms to structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[1] |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography with UV detection (HPLC-UV)[1] |

| Isotopic Enrichment | ≥98% | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1] |

| Concentration | e.g., 100 µg/mL | Gravimetric preparation with analytical balance verification |

Experimental Protocols

The use of this compound as an internal standard is crucial for achieving accurate and precise quantification of prazepam in biological matrices. Below are detailed methodologies for common analytical techniques.

A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is typically employed to isolate prazepam and this compound from the biological matrix.

-

Spiking: An aliquot of the biological sample (e.g., 1 mL) is spiked with a known amount of this compound internal standard solution.

-

Extraction (LLE Example):

-

Add a suitable buffer to adjust the pH of the sample.

-

Add an immiscible organic solvent (e.g., ethyl acetate).

-

Vortex to ensure thorough mixing and partitioning of the analytes into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Reconstitution: The dried extract is reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).

Ultra-performance liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of prazepam.[1]

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate for UPLC is between 0.4 and 0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.[6]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both prazepam and this compound are monitored. The transition for this compound will be shifted by 5 mass units compared to prazepam.[1]

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.[6]

-

Experimental Workflow for Prazepam Quantification

Caption: Workflow for the quantification of prazepam using this compound as an internal standard.

Metabolic Pathway of Prazepam

Prazepam is a prodrug, meaning it is metabolized in the body to its active metabolites which are responsible for its therapeutic effects.[7] The primary metabolic pathways are N-dealkylation and 3-hydroxylation.[8] The major active metabolite is N-desmethyldiazepam (also known as nordiazepam).[7][9]

Metabolic Pathway of Prazepam

References

- 1. This compound | 152477-89-9 | Benchchem [benchchem.com]

- 2. cerilliant.com [cerilliant.com]

- 3. This compound | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 4. This compound solution 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | 152477-89-9 [sigmaaldrich.com]

- 5. This compound | C19H17ClN2O | CID 56845876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. libraryonline.erau.edu [libraryonline.erau.edu]

- 7. Prazepam - Wikipedia [en.wikipedia.org]

- 8. Prazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. [Pharmacokinetics of oral prazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Prazepam-D5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Prazepam-D5, a deuterated analog of the benzodiazepine Prazepam, in various organic solvents. Understanding the solubility of active pharmaceutical ingredients (APIs) like this compound is a critical parameter in drug development, influencing formulation, bioavailability, and analytical method development. Due to the limited availability of direct solubility data for this compound, this guide also incorporates data from its non-deuterated counterpart, Prazepam, and a closely related benzodiazepine, Diazepam. The structural similarity between these compounds allows for a reasonable approximation of solubility behavior.

Quantitative Solubility Data

The solubility of a compound is a key physicochemical property that dictates its handling and application in research and development. The following table summarizes the available quantitative and qualitative solubility data for Prazepam and Diazepam in a range of common organic solvents. It is important to note that the solubility of this compound is expected to be very similar to that of Prazepam.

| Solvent | Prazepam Solubility | Diazepam Solubility |

| Methanol | Soluble (implied) | Freely Soluble (~200 mg/mL)[1] |

| Ethanol (95%) | Sparingly Soluble | 41 mg/mL[2], ~62.5 mg/mL[3] |

| Acetone | Soluble | Freely Soluble[4] |

| Acetonitrile | Soluble (implied) | Soluble[4] |

| Dimethyl Sulfoxide (DMSO) | No data available | Soluble up to 100 mM |

| Dimethylformamide (DMF) | No data available | Soluble[3] |

| Chloroform | Soluble | Freely Soluble (1 g in 2 mL)[3] |

| Diethyl Ether | Sparingly Soluble | Sparingly Soluble (1 g in 39 mL)[3] |

| Water | Practically Insoluble | ~0.05 mg/mL[2] |

Note: The solubility of deuterated compounds in organic solvents is generally very close to their non-deuterated counterparts. Therefore, the data for Prazepam and Diazepam serve as a strong reference for this compound.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a solid in a solvent.

Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature.

Materials:

-

This compound (or analog) solid powder

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid this compound to a known volume of the organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for the solubility determination or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or g/100mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathway of Benzodiazepines

Prazepam, like other benzodiazepines, exerts its therapeutic effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The following diagram illustrates this signaling pathway.

Caption: Benzodiazepine mechanism of action at the GABAa receptor.

References

A Technical Guide to Prazepam-D5: Sourcing and Application for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Prazepam-D5, a critical tool in pharmacokinetic and metabolic studies. This document outlines available suppliers, purchasing options, and detailed experimental protocols for its use as an internal standard in analytical assays.

This compound is the deuterated analog of Prazepam, a benzodiazepine derivative. The five deuterium atoms on the phenyl ring give it a distinct mass from its non-labeled counterpart, making it an ideal internal standard for mass spectrometry-based quantification.[1] Its primary application lies in accurately determining the concentration of Prazepam and its metabolites in biological matrices during preclinical and clinical research.

This compound Suppliers and Purchasing Options

Several reputable suppliers offer this compound, typically as a certified reference material (CRM) solution. The following table summarizes the available options for easy comparison.

| Supplier | Product Name | CAS Number | Concentration | Solvent | Available Quantity | Price (USD) |

| Sigma-Aldrich (Cerilliant) | This compound solution | 152477-89-9 | 100 µg/mL | Methanol | 1 mL ampule | $93.20 |

| LGC Standards (TRC) | This compound | 152477-89-9 | Not specified (solid) | Not applicable | 1 mg, 10 mg | Login for price |

| CymitQuimica (TRC) | This compound (1mg/ml in Acetonitrile) | 152477-89-9 | 1 mg/mL | Acetonitrile | 1 mL | Login for price |

| Benchchem | This compound | 152477-89-9 | Not specified (solid) | Not applicable | Inquire for details | Inquire for details |

| CDN Isotopes | This compound (phenyl-d5) | 152477-89-9 | Not specified (solid) | Not applicable | 0.01 g (Discontinued) | Not applicable |

Note: Prices are subject to change and may not include shipping and handling fees. "Login for price" indicates that the supplier requires account creation to view pricing information. Some suppliers may require additional documentation for the purchase of controlled substances.

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Prazepam in biological samples such as plasma, serum, and urine.[2][3] Below is a generalized experimental protocol synthesized from common practices in the field.

Sample Preparation (Plasma/Serum)

This protocol outlines a typical protein precipitation extraction method.

-

Objective: To extract Prazepam and the internal standard from the biological matrix and remove proteins that can interfere with the analysis.

-

Materials:

-

Blank plasma/serum

-

Prazepam analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard solution (e.g., 1 µg/mL) to each sample, calibrator, and quality control sample, except for the blank matrix.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

-

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions. Method optimization is crucial for achieving desired sensitivity and chromatographic resolution.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes. A typical gradient might start at 10% B, ramp to 90% B, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Prazepam and this compound.

-

Prazepam: The specific m/z transitions will need to be determined empirically but are derived from the protonated molecule.

-

This compound: The precursor ion will be approximately 5 Da higher than that of Prazepam. The product ions may or may not retain the deuterium labels, depending on the fragmentation pattern.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve the best signal intensity for each transition.

-

Visualizing Key Pathways and Workflows

To further aid in the understanding of Prazepam's mechanism and its analytical workflow, the following diagrams are provided.

Caption: Prazepam's Mechanism of Action at the GABA-A Receptor.

Caption: Experimental Workflow for Prazepam Quantification.

Mechanism of Action

Prazepam, like other benzodiazepines, exerts its anxiolytic, sedative, and muscle relaxant effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[2][4] GABA is the primary inhibitory neurotransmitter in the brain. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[4]

Prazepam acts as a positive allosteric modulator of the GABA-A receptor.[2] This means that it binds to a site on the receptor that is distinct from the GABA binding site.[5] The binding of Prazepam enhances the effect of GABA, increasing the frequency of chloride channel opening and potentiating the inhibitory signal.[4][5] This overall increase in inhibitory neurotransmission is responsible for the therapeutic effects of Prazepam.

References

- 1. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 152477-89-9 | Benchchem [benchchem.com]

- 3. This compound | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 4. Quantitative analysis of prazepam and its metabolites by electron capture gas chromatography and selected ion monitoring. Application to diaplacetal passage and fetal hepatic metabolism in early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

Unraveling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry Fragmentation of Prazepam-D5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Prazepam-D5, a deuterated analog of the benzodiazepine Prazepam. Utilized as an internal standard in quantitative analytical methods, a thorough understanding of its fragmentation behavior is paramount for accurate and reliable drug analysis. This document outlines the characteristic fragment ions, proposes fragmentation pathways, and provides detailed experimental protocols for its analysis.

Core Fragmentation Data of this compound

The mass spectrum of this compound is characterized by a distinct molecular ion and a series of fragment ions that provide a unique fingerprint for its identification and quantification. The incorporation of five deuterium atoms results in a predictable mass shift in the molecular ion and its fragments compared to the non-deuterated Prazepam.

| Ion | m/z (Prazepam) | m/z (this compound) | Relative Abundance | Proposed Structure/Fragment Lost |

| [M]+ | 324.1 | 329.1 | High | Molecular Ion |

| [M-C3H5]+ | 283.1 | 288.1 | Moderate | Loss of cyclopropylmethyl radical |

| [M-C3H5-CO]+ | 255.1 | 260.1 | High | Loss of cyclopropylmethyl and CO |

| [C13H8ClN2]+ | 241.0 | 241.0 | Low | Benzodiazepine ring fragment |

| [C6D5]+ | 77.1 | 82.1 | Moderate | Deuterated phenyl group |

Table 1: Key fragment ions of Prazepam and this compound observed in mass spectrometry.

Experimental Protocols

The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.

1. Sample Preparation:

A stock solution of this compound is prepared in a suitable organic solvent such as methanol or acetonitrile. For calibration standards and quality control samples, the stock solution is spiked into the appropriate biological matrix (e.g., plasma, urine) and subjected to a protein precipitation or liquid-liquid extraction procedure.

2. Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: m/z 329.1.

-

Product Ions: m/z 288.1 and m/z 260.1.

-

Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Fragmentation Pathway and Visualization

The fragmentation of this compound is initiated by the ionization of the molecule, followed by a series of bond cleavages. The primary fragmentation involves the loss of the cyclopropylmethyl group, followed by the elimination of a carbon monoxide molecule from the diazepine ring.

This logical flow illustrates the initial steps in the fragmentation process, which are crucial for selecting appropriate transitions in MRM-based quantitative methods.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and protocols serve as a valuable resource for the development and validation of analytical methods for Prazepam and related benzodiazepines. Researchers are encouraged to adapt and optimize the provided methodologies based on their specific instrumentation and analytical requirements.

Safety and handling precautions for Prazepam-D5

An In-depth Technical Guide to the Safety and Handling of Prazepam-D5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling procedures, and toxicological profile of this compound. It is intended for laboratory personnel and researchers who handle this compound for analytical and research purposes.

Introduction

This compound is the deuterated analog of Prazepam, a benzodiazepine derivative.[1] Prazepam exhibits anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[2] The parent compound, Prazepam, is a prodrug for desmethyldiazepam, which is responsible for its therapeutic effects.[2] this compound is most commonly utilized as an internal standard for the quantitative analysis of Prazepam in biological samples and other matrices using mass spectrometry techniques.[3][4]

Deuteration, the substitution of hydrogen with its stable, non-radioactive isotope deuterium, can alter the pharmacokinetic profile of a drug.[5][6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[7][] This can lead to a longer half-life, reduced formation of certain metabolites, and potentially an improved safety profile.[6][9] While deuterium itself is considered non-toxic and is naturally occurring, any deuterated compound must be evaluated for safety and efficacy like any new chemical entity.[7]

Chemical and Physical Properties

The key physical and chemical properties of Prazepam and its deuterated analog are summarized below. The deuteration results in a slight increase in molecular weight.

| Property | Prazepam | This compound | Source(s) |

| IUPAC Name | 7-Chloro-1-(cyclopropylmethyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | [10][11] |

| CAS Number | 2955-38-6 | 152477-89-9 | [2][12] |

| Molecular Formula | C₁₉H₁₇ClN₂O | C₁₉H₁₂D₅ClN₂O | [2][12] |

| Molecular Weight | ~324.81 g/mol | ~329.83 g/mol | [2][10] |

| Appearance | Colourless crystalline powder | Not specified (typically sold in solution) | [13] |

| Solubility | Practically insoluble in water; soluble in acetone, chloroform | Not specified (typically sold in methanol or acetonitrile) | [13] |

| logP (Octanol/Water) | 3.934 | Not specified | [12] |

| Storage | Room temperature | -20°C (as certified solution) | [14] |

Toxicological Information and Hazard Assessment

No specific toxicological studies for pure this compound have been identified. The toxicological profile is therefore inferred from data on the parent compound, Prazepam, and the safety data sheets (SDS) for commercially available this compound solutions, which are typically in methanol.

3.1 Parent Compound: Prazepam

-

Mechanism of Action : Prazepam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to inhibitory effects on the central nervous system (CNS).[1]

-

Primary Effects : The primary toxicological effects are extensions of its pharmacological action on the CNS.[13] Overdose symptoms can include drowsiness, dizziness, agitation, ataxia, and in severe cases, hypotonia.[2][15]

-

Reproductive Toxicity : Animal studies have suggested that Prazepam may cause delayed growth and reproductive abnormalities.[2] It is classified as suspected of damaging fertility or the unborn child.[15]

-

Regulatory Status : Prazepam is a DEA Schedule IV controlled substance in the United States, indicating a low potential for abuse relative to Schedule III substances.[10]

3.2 this compound Solutions (in Methanol)

Commercially available this compound is most often a certified reference material dissolved in methanol. The primary hazards are therefore associated with the solvent.

| Hazard Class | Hazard Statement | GHS Pictogram | Source(s) |

| Flammable Liquids | H225: Highly flammable liquid and vapor | 🔥 | [16] |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | 💀 | [16] |

| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | 💀 | [16] |

| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | 💀 | [16] |

| Specific Target Organ Toxicity (Single Exposure) | H370: Causes damage to organs (specifically the central nervous system and visual organs) | ⚕️ | [16] |

Safety and Handling Precautions

Given the hazards of this compound solutions, stringent safety measures must be implemented.

4.1 Personal Protective Equipment (PPE)

A barrier between the user and the chemical is critical. The following PPE is recommended to supplement primary engineering controls like fume hoods.[17]

| PPE Type | Specification | Purpose |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving is recommended. | Prevents dermal absorption of the toxic solution.[17] |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects eyes from splashes. |

| Skin and Body Protection | Laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron or gown should be used. | Prevents contamination of personal clothing and skin.[17] |

| Respiratory Protection | Not required when handled within a certified chemical fume hood. If engineering controls are not available or insufficient, a NIOSH-approved respirator is necessary. | Prevents inhalation of toxic vapors.[17] |

4.2 Engineering Controls

-

All work with this compound solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[16]

-

Safety showers and eyewash stations must be readily accessible in the work area.

4.3 Safe Handling and Storage

-

Storage : Store ampules at -20°C in a flammable liquids cabinet, as recommended. Keep containers tightly closed and locked up.[15]

-

Handling : Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[15] Keep away from ignition sources such as heat, sparks, and open flames – No smoking.[16] Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors.[15]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

| Emergency Situation | Procedure | Source(s) |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention. | [16] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [15] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately. | [15][16] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a poison center or doctor immediately. | |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb spill with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area thoroughly. | [15] |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be ineffective but can be used to cool fire-exposed containers. | [16] |

Experimental Protocols: Safe Preparation of a this compound Standard

This protocol outlines the safe handling steps for preparing a dilute working standard from a commercial stock solution for use in an analytical method (e.g., LC-MS/MS).

Objective: To safely and accurately prepare a 1 µg/mL working solution from a 100 µg/mL certified stock solution.

Materials:

-

This compound in methanol (100 µg/mL) certified stock solution

-

Calibrated micropipettes and sterile, disposable tips

-

Volumetric flask (e.g., 10 mL, Class A)

-

LC-MS grade methanol (diluent)

-

Appropriate PPE (see Section 4.1)

Procedure:

-

Preparation : Don all required PPE (lab coat, double gloves, safety goggles). Ensure the chemical fume hood is operational.

-

Equilibration : Remove the this compound ampule from the -20°C freezer and allow it to equilibrate to room temperature inside the fume hood.

-

Stock Solution Transfer : Carefully open the ampule. Using a calibrated micropipette, withdraw 100 µL of the 100 µg/mL stock solution.

-

Dilution : Dispense the 100 µL of stock solution into a 10 mL volumetric flask.

-

Final Volume Adjustment : Add LC-MS grade methanol to the flask, bringing the volume to the 10 mL mark.

-

Mixing : Cap the flask securely and invert it several times to ensure the solution is homogeneous.

-

Labeling : Clearly label the flask with the compound name ("this compound"), concentration (1 µg/mL), solvent (methanol), preparation date, and your initials.

-

Storage : Transfer the prepared working solution to a properly sealed and labeled storage vial. Store appropriately (typically at -20°C unless stability data indicates otherwise).

-

Waste Disposal : Dispose of the empty stock solution ampule, used pipette tips, and any contaminated materials in the designated hazardous waste container.

-

Decontamination : Wipe down the work area within the fume hood. Remove PPE in the correct order to avoid contamination. Wash hands thoroughly.

Visualizations

7.1 Mechanism of Action: Benzodiazepine Effect on GABA-A Receptor

Caption: this compound enhances GABA-mediated chloride influx, leading to neuronal inhibition.

Caption: Logical steps for responding to a chemical spill of this compound solution.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Prazepam - Wikipedia [en.wikipedia.org]

- 3. This compound | 152477-89-9 | Benchchem [benchchem.com]

- 4. This compound | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 5. salamandra.net [salamandra.net]

- 6. researchgate.net [researchgate.net]

- 7. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 9. bioscientia.de [bioscientia.de]

- 10. Prazepam | C19H17ClN2O | CID 4890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Prazepam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Prazepam (CAS 2955-38-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Prazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. gerpac.eu [gerpac.eu]

Methodological & Application

The Role of Prazepam-D5 as an Internal Standard in LC-MS/MS Analysis of Benzodiazepines

Application Note and Protocol

For researchers, scientists, and drug development professionals, the accurate quantification of benzodiazepines in biological matrices is paramount for pharmacokinetic studies, clinical toxicology, and forensic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results by correcting for matrix effects and variations in sample preparation and instrument response. Prazepam-D5, a deuterated analog of Prazepam, serves as an excellent internal standard for the quantification of various benzodiazepines.[1][2]

Principle and Rationale

This compound is chemically identical to Prazepam, except that five hydrogen atoms have been replaced by deuterium atoms.[1] This substitution results in a mass shift of 5 Daltons, allowing the mass spectrometer to distinguish it from the unlabeled analyte.[1] Since this compound has nearly identical physicochemical properties to the analytes of interest, it co-elutes during chromatography and experiences similar ionization efficiency and potential ion suppression in the MS source.[1] By adding a known amount of this compound to each sample, calibration standard, and quality control sample, the ratio of the analyte peak area to the internal standard peak area can be used for accurate quantification, thereby compensating for variations throughout the analytical process.[1]

Applications

This compound is utilized as an internal standard for the quantification of Prazepam itself and can also be employed for other benzodiazepines that are structurally similar or have close retention times, such as Flurazepam and Tetrazepam.[3] Its application extends to various biological matrices including serum, plasma, and urine.[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the specific benzodiazepines being analyzed. Two common methods are protein precipitation for plasma/serum and liquid-liquid extraction for blood.

a) Protein Precipitation (for Plasma/Serum) [4]

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

-

Add 10 µL of a 1 µg/mL this compound internal standard working solution.

-

Add 200 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (for Blood) [5][6]

-

Add 50 µL of a 5 µg/mL this compound internal standard working solution.[5][6]

-

Add 1.75 mL of 4.5% ammonia solution and 10 mL of 1-chlorobutane.[5]

-

Mix on a mechanical roller for 10 minutes.[5]

-

Centrifuge to separate the layers.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[5]

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow

Liquid Chromatography

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 2.5 µm particle size).[5]

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ions for each analyte and the internal standard need to be optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Prazepam | 325.1 | 271.1 |

| This compound | 330.1 | 276.1 |

| Flurazepam | 388.1 | 315.1 |

| Tetrazepam | 289.1 | 243.1 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

LC-MS/MS Analytical Workflow

Data and Performance Characteristics

The use of this compound as an internal standard in a validated LC-MS/MS method for the analysis of benzodiazepines typically yields excellent performance characteristics.

| Parameter | Typical Value |

| Linearity (r²) | > 0.99[3][7] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |

| Accuracy (% Bias) | Within ±15%[3] |

| Precision (%RSD) | < 15%[3] |

Table 1: Performance characteristics of a typical LC-MS/MS method for benzodiazepines using this compound as an internal standard.

Conclusion

This compound is a highly effective and reliable internal standard for the LC-MS/MS quantification of Prazepam and other structurally related benzodiazepines in various biological matrices. Its use is integral to robust and accurate analytical methods, ensuring high-quality data for clinical and research applications. The detailed protocols and expected performance characteristics provided in this application note serve as a comprehensive guide for scientists and researchers in the field.

References

- 1. This compound | 152477-89-9 | Benchchem [benchchem.com]

- 2. This compound | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. spectralabsci.com [spectralabsci.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

Method Development for High-Throughput Benzodiazepine Screening Utilizing Prazepam-D5 Internal Standard

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the screening and quantification of benzodiazepines in biological matrices, specifically urine and blood. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method incorporates Prazepam-D5 as an internal standard to ensure high accuracy, precision, and reliability of results. The protocols outlined below are intended for clinical research and forensic toxicology applications and have been developed to offer a simplified yet robust workflow, from sample preparation to data analysis. The use of a deuterated internal standard like this compound is crucial for correcting variations in sample ionization and detector response, leading to improved signal-to-noise ratios and enabling the accurate determination of analytes at low concentrations.[1]

Introduction

Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[2] Due to their potential for misuse and abuse, robust and sensitive analytical methods are essential for their detection in biological samples.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for confirmatory drug testing in forensic laboratories due to its high sensitivity and specificity.[5][6] The inclusion of a stable isotope-labeled internal standard, such as this compound, is a critical component of a reliable quantitative method, as it effectively minimizes matrix effects and compensates for variability during sample preparation and analysis.[1] This application note details a validated LC-MS/MS method for the simultaneous determination of multiple benzodiazepines, leveraging this compound for enhanced analytical performance.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances and concentrating the analytes of interest.[7] Two common and effective methods are Solid-Phase Extraction (SPE) for urine samples and Liquid-Liquid Extraction (LLE) or QuEChERS for blood samples.[2][4][8]

This protocol is adapted from a simplified, mixed-mode SPE strategy.[8]

Materials:

-

Urine sample

-

This compound internal standard working solution (e.g., 250 ng/mL)

-

0.5 M Ammonium acetate buffer (pH 5.0)

-

β-glucuronidase enzyme

-

4% Phosphoric acid (H3PO4)

-

Methanol

-

Acetonitrile

-

5% Strong ammonia solution in 50:50 Acetonitrile:Methanol

-

Sample diluent (e.g., 2% Acetonitrile:1% Formic acid in water)

-

Mixed-mode cation exchange (MCX) µElution plates

Procedure:

-

To each well of the Oasis MCX µElution Plate, add 100 µL of the urine sample.[9]

-

Add 20 µL of the 250 ng/mL this compound internal standard solution.[9]

-

Add 100 µL of the enzyme hydrolysis mix (containing β-glucuronidase in ammonium acetate buffer).[9]

-

Mix by aspirating several times and incubate at room temperature for 10 minutes.[9]

-

Quench the reaction by adding 200 µL of 4% H3PO4 and mix.[9]

-

Load the entire sample onto the SPE plate. The unique water-wettable nature of the Oasis MCX sorbent allows for the elimination of conditioning and equilibration steps.[8]

-

Wash the plate with 2 x 1 mL of H2O, followed by 1 x 1 mL of 20% acetonitrile.[3]

-

Dry the plate under vacuum for 5-10 minutes.[3]

-

Elute the analytes with 2 x 25 µL of 50:50 ACN:MeOH containing 5% strong ammonia solution.[9]

-

Dilute the eluted sample with 150 µL of the sample diluent prior to LC-MS/MS analysis.[9]

This protocol is a widely used method for the extraction of benzodiazepines from whole blood.[10][11]

Materials:

-

Whole blood sample

-

This compound internal standard working solution (e.g., 5 µg/mL in water)

-

4.5% Ammonia solution

-

1-Chlorobutane

-

Initial mobile phase for reconstitution

Procedure:

-

To a 0.5 mL aliquot of whole blood in a glass screw-top tube, add 50 µL of the 5 µg/mL this compound internal standard working solution.[10][11]

-

Centrifuge to separate the phases.

-

Transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at <40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[11]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that can be adapted based on the specific instrument and benzodiazepines of interest.

Instrumentation:

-

Liquid Chromatograph (e.g., Waters ACQUITY UPLC)[12]

-

Tandem Mass Spectrometer (e.g., Waters Quattro Premier XE or AB Sciex 5500 QTrap)[12][13]

LC Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., Waters XBridge C18, 2.5 µm, 2.1 x 50 mm or CORTECS UPLC C18+ 1.6 µm)[8][11] |

| Mobile Phase A | 0.1% Formic acid in water or 10mM Ammonium Formate[5][11] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[14] |

| Gradient | Initial: 90% A, 10% B; Ramp to 50% B over 5 min; Ramp to 95% B at 5.25 min; Hold at 95% B for 0.75 min; Return to initial conditions at 6.1 min.[14] |

| Flow Rate | 0.4 - 1.0 mL/min[15] |

| Column Temp | 40 °C |

| Injection Volume | 10 µL |

MS/MS Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 4.0 kV[15] |

| Source Temperature | 150 °C |

| Desolvation Temp | 350 - 450 °C[15] |

| Collision Gas | Argon |

MRM Transitions:

The specific MRM transitions for each benzodiazepine and this compound need to be optimized. The following table provides representative values.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Alprazolam | 309.1 | 281.1 | 35 |

| Clonazepam | 316.1 | 270.1 | 25 |

| Diazepam | 285.1 | 193.1 | 30 |

| Lorazepam | 321.0 | 275.0 | 23[13] |

| Oxazepam | 287.0 | 241.1 | 28 |

| Temazepam | 301.1 | 255.1 | 25 |

| This compound | 330.1 | 295.1 | 30 |

Note: These values are illustrative and should be determined empirically on the specific instrument used.

Data Presentation and Validation

Method validation should be performed according to established guidelines to ensure reliability.

Calibration Curve

Calibration curves should be prepared in the corresponding biological matrix (urine or blood) over the desired concentration range. A linear regression with a weighting factor of 1/x is typically used.

Table 1: Representative Calibration Curve Parameters

| Analyte | Concentration Range (ng/mL) | R² Value |

| Alprazolam | 2.0 - 300 | ≥0.99 |

| Clonazepam | 2.0 - 300 | ≥0.99 |

| Diazepam | 2.0 - 300 | ≥0.99 |

| Lorazepam | 5.0 - 500 | ≥0.99 |

| Oxazepam | 5.0 - 500 | ≥0.99 |

| Temazepam | 5.0 - 500 | ≥0.99 |

| (Data based on typical performance characteristics reported in the literature)[5] |

Accuracy and Precision

Accuracy and precision should be assessed using quality control (QC) samples at low, medium, and high concentrations.

Table 2: Acceptance Criteria for Accuracy and Precision

| Parameter | Acceptance Criteria |

| Accuracy | Within 85-115% of the nominal concentration (80-120% for LLOQ) |

| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |

| (Based on common bioanalytical method validation guidelines)[5] |

Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Table 3: Typical LOD and LOQ for Benzodiazepines using Deuterated Internal Standards

| Analyte | Typical LOD Range (ng/mL) | Typical LOQ Range (ng/mL) |

| Benzodiazepines | 0.025 – 3.0 | 0.1 – 10 |

| (Data from analytical performance summaries for methods using deuterated internal standards)[1] |

Visualizations

Experimental Workflow

References

- 1. This compound | 152477-89-9 | Benchchem [benchchem.com]

- 2. unitedchem.com [unitedchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzodiazepine analysis by an improved LC-MS/MS method illustrates usage patterns in Washington State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. lcms.cz [lcms.cz]

- 10. agilent.com [agilent.com]

- 11. spectralabsci.com [spectralabsci.com]

- 12. scispace.com [scispace.com]

- 13. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 14. lcms.cz [lcms.cz]

- 15. pubs.acs.org [pubs.acs.org]

Application of Prazepam-D5 in Forensic Toxicological Analysis

Introduction